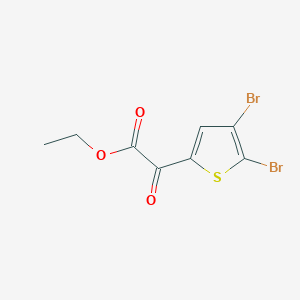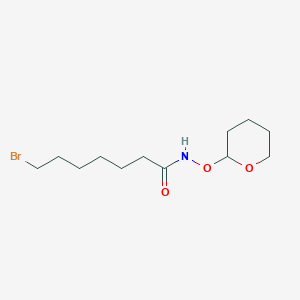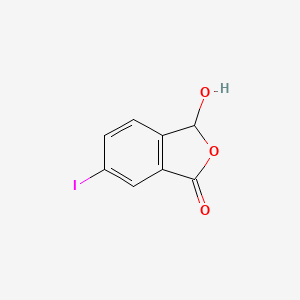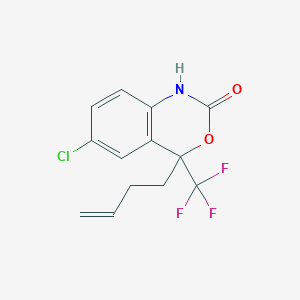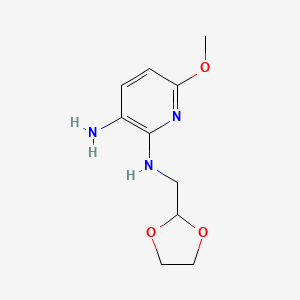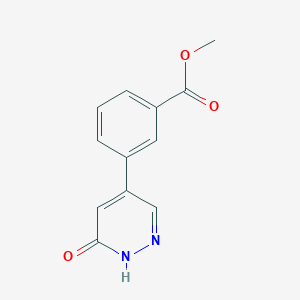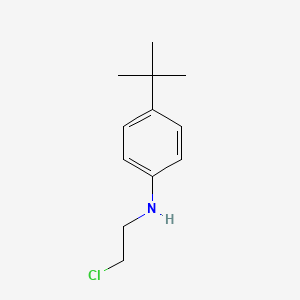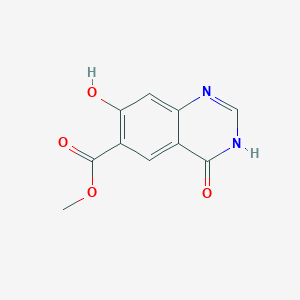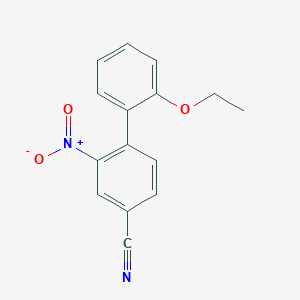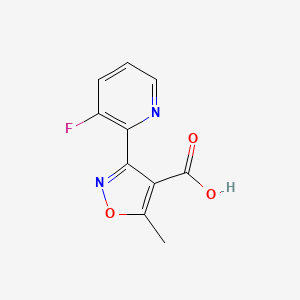
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid
描述
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound that contains both pyridine and isoxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-fluoropyridine, the compound undergoes various functional group transformations to introduce the necessary substituents.
Isoxazole Ring Formation: The isoxazole ring is formed through cyclization reactions involving appropriate precursors, such as hydroxylamine and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: Researchers study the compound’s effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound may be used in the development of agrochemicals, materials science, and other industrial applications.
作用机制
The mechanism of action of 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the isoxazole ring play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate its targets through various pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 3-Fluoropyridine-2-carboxylic acid
- 5-Methylisoxazole-4-carboxylic acid
- 3-Fluoro-5-methylisoxazole
Uniqueness
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of its fluorinated pyridine and isoxazole rings, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the isoxazole ring contributes to its reactivity and potential biological activity.
属性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC 名称 |
3-(3-fluoropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c1-5-7(10(14)15)9(13-16-5)8-6(11)3-2-4-12-8/h2-4H,1H3,(H,14,15) |
InChI 键 |
IWPJYLDPSHXSGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=C(C=CC=N2)F)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
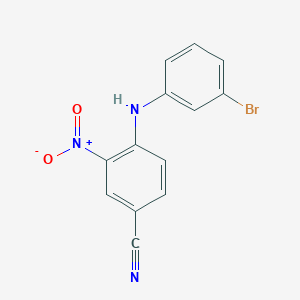
![4-[1-Methyl-3-(morpholin-4-yl)propoxy]benzenamine](/img/structure/B8451080.png)
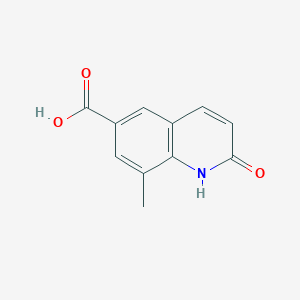
![4-Ethoxy-3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid ethyl ester](/img/structure/B8451102.png)
